molecular formula C13H8ClN5O2S2 B2679696 (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide CAS No. 338976-83-3

(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

Cat. No.: B2679696
CAS No.: 338976-83-3
M. Wt: 365.81
InChI Key: LXTGGXOAUYYIHW-PDGQHHTCSA-N
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Description

(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloroanilino group, a cyano group, and a thiazolylsulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable nitrile with a thioamide under acidic conditions.

    Introduction of the sulfonyl group: The thiazole intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Coupling with 4-chloroaniline: The resulting sulfonyl thiazole is then coupled with 4-chloroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the methanimidoyl cyanide: Finally, the compound is treated with a cyanating agent to introduce the methanimidoyl cyanide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloroanilino and cyano groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound’s potential as a pharmaceutical intermediate is of interest. Its structural features suggest it could be modified to produce drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modifying the activity of the target molecule. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl chloride
  • (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl bromide

Uniqueness

Compared to similar compounds, (1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where strong and specific interactions are required.

Biological Activity

(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound's unique structure incorporates a thiazole ring, a cyano group, and an anilino moiety, which contribute to its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula: C13_{13}H8_8ClN5_5O2_2S2_2. Its IUPAC name reflects its complex structure, which includes multiple functional groups that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H8_8ClN5_5O2_2S2_2
Molecular Weight336.80 g/mol
IUPAC NameThis compound
CAS Number338976-83-3

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The cyano and thiazole groups facilitate hydrogen bonding and π-π interactions with proteins and enzymes, potentially altering their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to significant changes in protein function.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives. For instance, a study evaluating the cytotoxicity of various thiazole-based compounds against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated promising results. The compounds exhibited selective cytotoxicity towards cancer cells over normal cells, indicating their potential as therapeutic agents.

Table 1: Cytotoxicity Results of Thiazole Derivatives

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

These findings suggest that the structural features of this compound may confer similar anticancer properties.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It is hypothesized that the sulfonamide moiety can inhibit specific enzymes involved in cancer progression by forming stable complexes with their active sites. This mechanism is crucial for designing targeted therapies that minimize side effects on normal tissues.

Case Studies

In vivo studies have further validated the anticancer potential of related compounds. For example, a study involving tumor-bearing mice demonstrated that specific thiazole derivatives could significantly reduce tumor size while exhibiting minimal toxicity to surrounding healthy tissues. This reinforces the therapeutic promise of compounds like this compound.

Properties

IUPAC Name

(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O2S2/c1-8-11(6-15)13(19-22-8)23(20,21)12(7-16)18-17-10-4-2-9(14)3-5-10/h2-5,17H,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGGXOAUYYIHW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)Cl)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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